molecular formula C21H16F4 B1590194 1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene CAS No. 205806-87-7

1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene

Cat. No.: B1590194
CAS No.: 205806-87-7
M. Wt: 344.3 g/mol
InChI Key: YBPXWWAJMUUUAV-UHFFFAOYSA-N
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Description

1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene is a fluorinated aromatic compound with the molecular formula C21H16F4. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The process involves the use of large-scale reactors and optimized conditions to ensure high yield and purity. The reagents used are often commercially available, and the reaction can be carried out in environmentally benign solvents .

Chemical Reactions Analysis

Types of Reactions

1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds .

Scientific Research Applications

1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene exerts its effects is primarily through its interaction with molecular targets. The fluorine atoms enhance the compound’s ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The pathways involved often include electrophilic aromatic substitution and nucleophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene
  • 1,2,3-trifluoro-5-(3,4,5-trifluorophenyl)benzene
  • 3,4,5-trifluoronitrobenzene

Uniqueness

1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene is unique due to its specific substitution pattern and the presence of a propyl group. This structural uniqueness imparts distinct chemical properties, making it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F4/c1-2-3-13-4-6-14(7-5-13)15-8-9-17(18(22)10-15)16-11-19(23)21(25)20(24)12-16/h4-12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPXWWAJMUUUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475770
Record name 1,1':4',1''-Terphenyl, 2',3,4,5-tetrafluoro-4''-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205806-87-7
Record name 3-BB(F)B(F,F)-F
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205806-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1':4',1''-Terphenyl, 2',3,4,5-tetrafluoro-4''-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1':4',1''-Terphenyl, 2',3,4,5-tetrafluoro-4''-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.422
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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